

A Comparative Study: 6-Methylquinoline vs. 8-Methylquinoline

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Compound of Interest

Compound Name: 6-Methylquinoline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical and biological properties of **6-methylquinoline** and 8-methylquinoline. The information presented is curated from experimental data to assist researchers in understanding the key differences between these two isomers and to inform their application in chemical synthesis and drug discovery.

Physicochemical and Spectroscopic Properties

The positional isomerism of the methyl group in **6-methylquinoline** and 8-methylquinoline leads to distinct physicochemical and spectroscopic characteristics. A summary of these properties is presented below.

Physical and Chemical Properties

Property	6-Methylquinoline	8-Methylquinoline
CAS Number	91-62-3[1]	611-32-5[2]
Molecular Formula	C ₁₀ H ₉ N[1]	C ₁₀ H ₉ N[2]
Molecular Weight	143.19 g/mol [1]	143.19 g/mol [2]
Appearance	Clear pale yellow liquid or oil[1]	Yellow liquid or oil[2]
Melting Point	-22 °C (-8 °F)[1]	-80 °C (-112 °F)[2]
Boiling Point	258.6 °C (497.5 °F) at 760 mmHg[1]	247.8 °C (478 °F) at 751 mmHg[2]
Density	1.067 g/mL at 20 °C	1.0719 g/mL at 20 °C[2]
Water Solubility	Insoluble[1]	1 to 5 mg/mL at 17.2 °C (63 °F)[2]
pKa	5.15	4.65
Reactivity	Sensitive to prolonged exposure to light. May react vigorously with strong oxidizing agents and strong acids.	May be sensitive to light exposure. May react vigorously with strong oxidizing agents and strong acids.

Spectroscopic Data

The ¹H and ¹³C NMR spectra provide insights into the electronic environment of the protons and carbons in each isomer. The mass spectra reveal characteristic fragmentation patterns.

¹H NMR Spectral Data (CDCl₃)

Proton	6-Methylquinoline (δ , ppm) [3]	8-Methylquinoline (δ , ppm) [4][5]
H2	8.83 - 8.84	8.94 - 8.95
H3	7.33 - 7.34	7.38 - 7.39
H4	8.03 - 8.04	8.11 - 8.12
H5	7.53 - 7.55	7.56 - 7.57
H7	7.99 - 8.00	7.64 - 7.65
CH ₃	2.52	2.82 - 2.83

¹³C NMR Spectral Data (CDCl₃)

Carbon	6-Methylquinoline (δ , ppm)	8-Methylquinoline (δ , ppm) [6]
C2	149.8	149.3
C3	121.1	121.2
C4	135.8	136.2
C4a	128.5	128.0
C5	126.4	126.0
C6	136.1	128.9
C7	131.6	126.9
C8	129.4	135.8
C8a	147.5	146.9
CH ₃	21.5	17.9

Mass Spectrometry

Both isomers exhibit a molecular ion peak (M^+) at m/z 143. The fragmentation patterns are influenced by the position of the methyl group. For **6-methylquinoline**, a significant fragment is observed at m/z 115, corresponding to the loss of a neutral molecule of HCN from the $M-1$ ion. The mass spectrum of 8-methylquinoline also shows a prominent $M-1$ peak at m/z 142.

Synthesis of 6- and 8-Methylquinoline

The Skraup synthesis is a widely employed method for the preparation of quinolines, including 6- and 8-methylquinoline. This reaction involves the condensation of an aromatic amine with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.

Experimental Protocol: Skraup Synthesis

The following is a general procedure for the Skraup synthesis, which can be adapted for the synthesis of **6-methylquinoline** and 8-methylquinoline using p-toluidine and o-toluidine, respectively.

Materials:

- Aniline derivative (p-toluidine or o-toluidine)
- Glycerol
- Concentrated Sulfuric Acid
- Oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
- Ferrous sulfate (optional, as a moderator)

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add the aniline derivative and glycerol.
- With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The addition is exothermic, and the temperature should be controlled.

- Add the oxidizing agent to the mixture. If the reaction is too vigorous, ferrous sulfate can be added to moderate it.
- Heat the reaction mixture, typically to around 130-140°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture and cautiously pour it into a large volume of water.
- Neutralize the acidic solution with a base, such as sodium hydroxide, until the product precipitates.
- The crude product can be purified by steam distillation followed by extraction with an organic solvent and subsequent distillation or recrystallization.

Note: The Skraup reaction can be highly exothermic and should be performed with caution in a well-ventilated fume hood.

Comparative Biological Activity

A significant body of research has highlighted the differing biological activities of **6-methylquinoline** and 8-methylquinoline, particularly concerning their genotoxicity and carcinogenicity.

Genotoxicity and Carcinogenicity

Experimental studies have demonstrated that 8-methylquinoline is a carcinogenic compound, whereas **6-methylquinoline** is considered noncarcinogenic. This difference in carcinogenicity is attributed to their distinct metabolic pathways and the resulting genotoxicity of their metabolites.

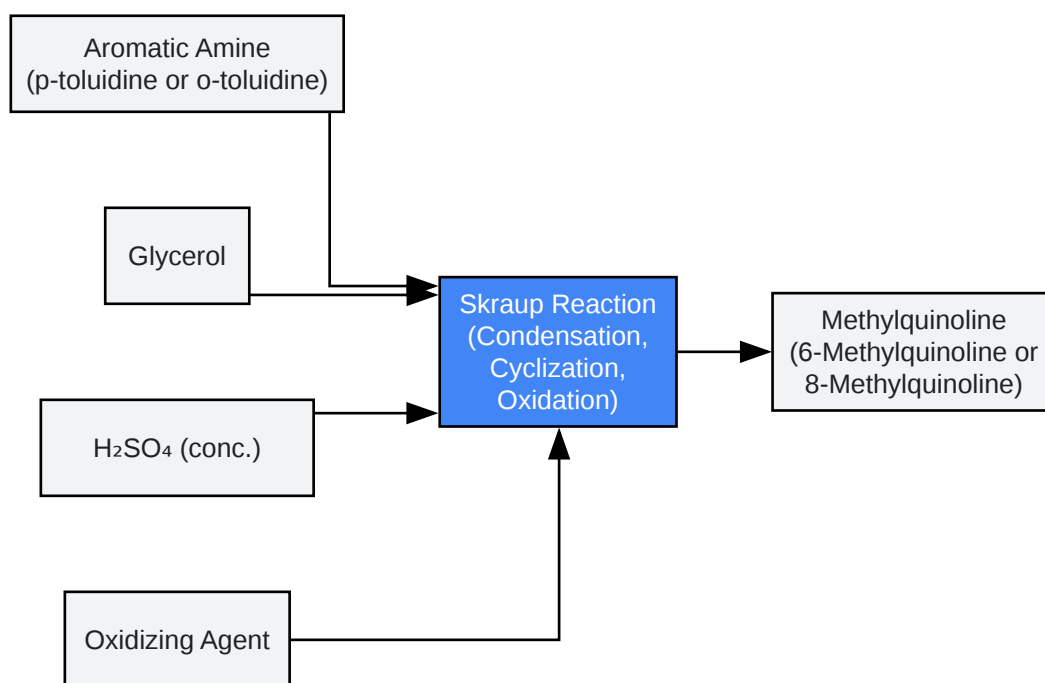
Studies on unscheduled DNA synthesis (UDS), a measure of DNA repair, have shown that 8-methylquinoline induces a positive response in rat hepatocytes, indicating DNA damage. In contrast, **6-methylquinoline** does not induce UDS.

Metabolism

The differential toxicity of these isomers is rooted in their metabolism. The hepatic microsomal metabolism of 8-methylquinoline leads to the formation of dihydrodiols, which are not observed in the metabolism of **6-methylquinoline**. The formation of these dihydrodiol metabolites is a key step in the metabolic activation of polycyclic aromatic hydrocarbons to carcinogenic species.

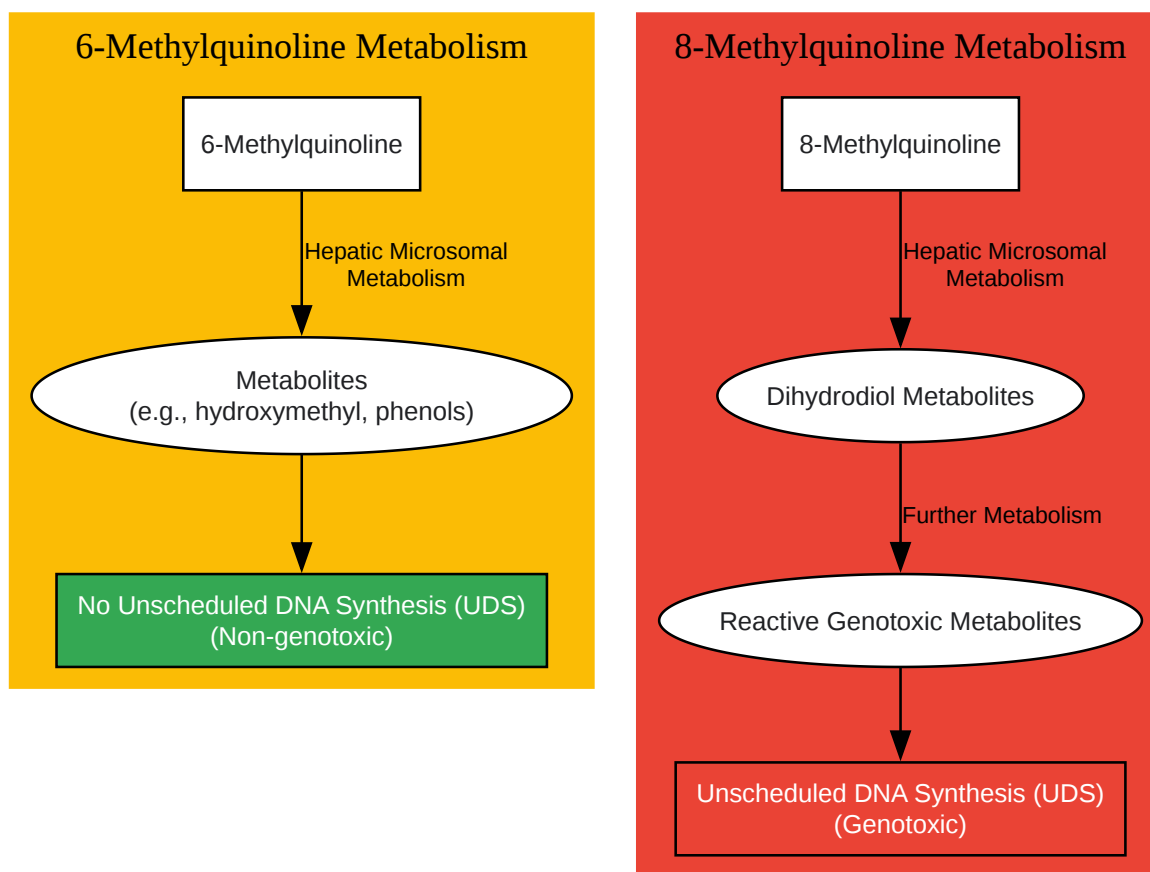
Experimental Workflows and Pathways

The following diagrams illustrate the general synthetic pathway for methylquinolines via the Skraup synthesis and the proposed metabolic activation pathway leading to the differential genotoxicity of 6- and 8-methylquinoline.



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Caption: General workflow of the Skraup synthesis for methylquinolines.



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Caption: Proposed metabolic activation pathways for 6- and 8-methylquinoline.

Conclusion

The subtle difference in the position of the methyl group between **6-methylquinoline** and 8-methylquinoline results in significant variations in their physical, chemical, and biological properties. Notably, the carcinogenicity and genotoxicity of 8-methylquinoline, driven by its unique metabolic pathway, stand in stark contrast to the non-carcinogenic nature of **6-methylquinoline**. This comparative guide provides essential data and experimental context to aid researchers in the informed selection and application of these isomers in their scientific endeavors.

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